molecular formula C13H16N2O B1373674 Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine CAS No. 1221722-20-8

Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine

Cat. No. B1373674
CAS RN: 1221722-20-8
M. Wt: 216.28 g/mol
InChI Key: IJXJJHUDUZWTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine, also known as MPA, is an organic compound with the formula C10H13N2O2. It is an amine derivative of the oxazole class of heterocyclic compounds, and is used as an intermediate in the synthesis of a variety of organic compounds. The compound has been studied for its potential applications in the field of organic synthesis, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine and its derivatives have been extensively studied in the context of chemical synthesis and characterization. For instance, the synthesis and characterization of various oxazole derivatives, including their NMR calculations and crystal structures, have been a subject of research. These studies are crucial for understanding the physical and chemical properties of such compounds (Almeida et al., 2022).

Biological Applications

A significant area of research involves exploring the biological applications of these compounds. For example, derivatives of 1,3-oxazole, which include the this compound structure, have been synthesized and investigated for their potential antimicrobial activities (Rajanarendar et al., 2004). Additionally, these compounds have been evaluated for their anticancer properties, particularly in the context of prostate and epidermoid carcinoma cancer lines (Liu et al., 2009).

Chemical Transformations

Research has also focused on the chemical transformations of oxazole derivatives. This includes studying the reactions and formations of various oxazole derivatives, which are key to understanding their reactivity and potential applications in various chemical processes (Prokopenko et al., 2010).

Mechanism of Action

Target of Action

Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine is a compound that contains an oxazole moiety . Oxazole is a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to exhibit various biological activities such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

The mode of action of oxazole derivatives is generally related to their interaction with their targets, leading to changes in biological processes . For instance, some oxazole derivatives have been found to inhibit enzymes or bind to receptors, thereby modulating their activity .

Biochemical Pathways

Given the broad range of biological activities exhibited by oxazole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, cancer, diabetes, obesity, and oxidative stress .

Pharmacokinetics

The compound’s molecular weight (2808 g/mol) and its physical form (powder) suggest that it could have good bioavailability .

Result of Action

Given the broad range of biological activities exhibited by oxazole derivatives, the compound could potentially have various effects at the molecular and cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

properties

IUPAC Name

N-methyl-3-(3-phenyl-1,2-oxazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-14-9-5-8-12-10-13(15-16-12)11-6-3-2-4-7-11/h2-4,6-7,10,14H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXJJHUDUZWTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276603
Record name N-Methyl-3-phenyl-5-isoxazolepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221722-20-8
Record name N-Methyl-3-phenyl-5-isoxazolepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221722-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-phenyl-5-isoxazolepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine
Reactant of Route 2
Reactant of Route 2
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine
Reactant of Route 3
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine
Reactant of Route 4
Reactant of Route 4
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine
Reactant of Route 5
Reactant of Route 5
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine
Reactant of Route 6
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.